molecular formula C19H27F3NO14P B049620 Tap-GP-RP CAS No. 118349-78-3

Tap-GP-RP

Cat. No.: B049620
CAS No.: 118349-78-3
M. Wt: 581.4 g/mol
InChI Key: LQRYUTMXHQQGOQ-DVWQOSOJSA-N
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Preparation Methods

The synthesis of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves multiple steps, including the formation of the trifluoroacetamide group and the glycosylation of ribitol. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate undergoes various chemical reactions, including:

Scientific Research Applications

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate can be compared with similar compounds such as:

    4-Acetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate: Lacks the trifluoro group, which may affect its chemical properties and biological activities.

    4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-sulfate:

Properties

IUPAC Name

[(2R,3S,4S)-5-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxan-4-yl]oxy-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3NO14P/c20-19(21,22)18(30)23-8-1-3-9(4-2-8)36-17-15(29)16(14(28)12(5-24)37-17)34-6-10(25)13(27)11(26)7-35-38(31,32)33/h1-4,10-17,24-29H,5-7H2,(H,23,30)(H2,31,32,33)/t10-,11+,12+,13-,14+,15+,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRYUTMXHQQGOQ-DVWQOSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2C(C(C(C(O2)CO)O)OCC(C(C(COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3NO14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152103
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118349-78-3
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118349783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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